Conessine Hydrobromide

Description

Origins and Natural Occurrence of Conessine (B1669311) in Plant Species

Conessine is a naturally occurring steroidal alkaloid found in several plant species belonging to the Apocynaceae family. wikipedia.orgresearchgate.net It is notably abundant in the bark and seeds of Holarrhena antidysenterica (also known as Holarrhena pubescens), a plant with a long history of use in traditional medicine systems, particularly in India. researchgate.netresearchgate.netresearchgate.netcymitquimica.com Other plant species from which conessine has been isolated include Holarrhena floribunda and Funtumia elastica. wikipedia.orgnih.gov The presence of conessine in these plants has been a key driver for its extraction and subsequent investigation in academic research.

Table 1: Plant Sources of Conessine

| Plant Species | Family | Parts Containing Conessine |

|---|---|---|

| Holarrhena antidysenterica (H. pubescens) | Apocynaceae | Bark, Seeds |

| Holarrhena floribunda | Apocynaceae | Bark |

Historical Context of Conessine Research in Medicinal Chemistry

The study of conessine has a rich history rooted in its traditional medicinal applications. Historically, extracts from plants containing conessine, such as Holarrhena antidysenterica, were used in folk medicine to treat ailments like dysentery and other gastrointestinal disorders. researchgate.netcymitquimica.com This traditional use prompted early scientific investigations into the plant's chemical constituents, leading to the isolation and characterization of conessine. semanticscholar.org

In the realm of medicinal chemistry, early research focused on elucidating the structure of conessine and understanding its pharmacological properties. These initial studies revealed its potential as an antiprotozoal agent. semanticscholar.org More contemporary research has significantly expanded upon this foundation, uncovering a broader spectrum of biological activities. A pivotal discovery in modern research was the identification of conessine as a potent and selective antagonist of the histamine (B1213489) H3 receptor. wikipedia.orgresearchgate.netebi.ac.uk This finding has spurred extensive research into developing new therapeutic agents based on the conessine scaffold. researchgate.netncats.io

Classification within Steroidal Alkaloids and Significance for Biomedical Research

Chemically, conessine is classified as a steroidal alkaloid. wikipedia.orgnih.gov Its core structure is a steroid nucleus, which is a four-ring carbon framework, with nitrogen atoms incorporated into the structure, a characteristic feature of alkaloids. nih.gov Specifically, it is a conanine (B1236123) derivative. nih.gov This unique hybrid structure distinguishes it from many other alkaloids and is a key factor contributing to its biological activity.

The significance of conessine for biomedical research is multifaceted. Its ability to act as a histamine H3 receptor antagonist has made it a valuable tool for studying the role of this receptor in the central nervous system and its potential as a therapeutic target for neurological disorders. researchgate.netebi.ac.ukncats.io Research has shown that conessine can cross the blood-brain barrier, a crucial property for drugs targeting the central nervous system. researchgate.netebi.ac.uk

Furthermore, studies have highlighted the potential of conessine and its derivatives in combating multidrug-resistant (MDR) bacteria. nih.govnih.gov Research has demonstrated that conessine can enhance the efficacy of antibiotics against resistant strains of Pseudomonas aeruginosa. nih.govnih.gov Additionally, conessine has been investigated for its antimalarial and acetylcholinesterase inhibitory activities. researchgate.netebi.ac.ukncats.iomdpi.com

Table 2: Investigated Biomedical Activities of Conessine

| Biological Activity | Research Findings |

|---|---|

| Histamine H3 Receptor Antagonism | Potent and selective antagonist with high affinity for human H3 receptors. wikipedia.orgresearchgate.netebi.ac.ukncats.io |

| Antibiotic Potentiation | Enhances the activity of antibiotics against multidrug-resistant Pseudomonas aeruginosa. nih.govnih.gov |

| Antimalarial Activity | Shows in vitro activity against Plasmodium falciparum. ebi.ac.ukncats.iomdpi.com |

| Acetylcholinesterase Inhibition | Exhibits inhibitory activity against acetylcholinesterase, suggesting potential for neurological disorder research. researchgate.netncats.iomdpi.com |

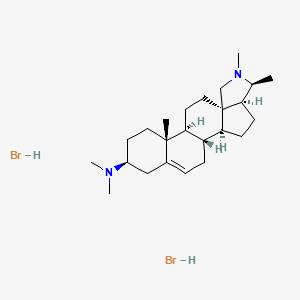

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

5913-82-6 |

|---|---|

Molecular Formula |

C24H42Br2N2 |

Molecular Weight |

518.4 g/mol |

IUPAC Name |

(1R,2S,5S,6S,9R,12S,13R,16S)-N,N,6,7,13-pentamethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-16-amine;dihydrobromide |

InChI |

InChI=1S/C24H40N2.2BrH/c1-16-20-8-9-22-19-7-6-17-14-18(25(3)4)10-12-23(17,2)21(19)11-13-24(20,22)15-26(16)5;;/h6,16,18-22H,7-15H2,1-5H3;2*1H/t16-,18-,19+,20+,21-,22-,23-,24-;;/m0../s1 |

InChI Key |

YYTFAPMEQOGSRL-VEOCRSHVSA-N |

Isomeric SMILES |

C[C@H]1[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)N(C)C)C)CN1C.Br.Br |

Canonical SMILES |

CC1C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)N(C)C)C)CN1C.Br.Br |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Conessine hydrobromide; Conessine HCl; Konessin dihydrobromide; Neriine dihydrobromide; |

Origin of Product |

United States |

Natural Product Research and Isolation Methodologies

Botanical Sources and Distribution within the Apocynaceae Family

Conessine (B1669311) is primarily found in several species belonging to the Apocynaceae family. The most notable sources include Holarrhena floribunda, Holarrhena antidysenterica, and Funtumia elastica researchgate.netmdpi.com. These plants are distributed throughout tropical and subtropical regions of the world dntb.gov.ua.

The distribution of conessine varies within the plant. In Holarrhena floribunda, the highest concentrations are typically found in the root and stem bark. For instance, the root bark can contain 2-4% of total alkaloids, while the stem bark contains 1-2.5% nih.gov. The leaves and flowers contain significantly lower amounts, generally less than 1% nih.gov. The concentration of conessine in the stem bark and leaves has been observed to increase with the diameter of the stem nih.gov. Other alkaloids found alongside conessine in H. floribunda include norconessine (also known as kurchine), conessimine, kurchamine, conimine, conamine, and holarrhenine (B12745742) nih.gov.

Holarrhena antidysenterica, commonly known as "kurchi" or "Tellicherry bark," is another significant source of conessine and is widely used in traditional Indian medicine dntb.gov.ua. The bark of this plant is a primary source for the isolation of conessine researchgate.netnih.govnih.gov. Besides conessine, other alkaloids isolated from H. antidysenterica include conarrhimine, conimine, conamine, conessidine, and isoconessimine nih.gov.

Table 1: Botanical Sources of Conessine and its Distribution

| Plant Species | Family | Primary Parts Containing Conessine | Other Major Alkaloids Present |

| Holarrhena floribunda | Apocynaceae | Root bark, Stem bark | Norconessine, conessimine, kurchamine, conimine, conamine, holarrhenine nih.gov |

| Holarrhena antidysenterica | Apocynaceae | Stem bark, Seeds | Conarrhimine, conimine, conamine, conessidine, isoconessimine dntb.gov.uanih.gov |

| Funtumia elastica | Apocynaceae | Stem bark | Holarrhetine, holarrhesine, isoconessimine davidpublisher.com |

| Holarrhena mitis | Apocynaceae | Bark | Not specified |

Advanced Isolation and Purification Strategies from Plant Extracts

The isolation of conessine from its botanical sources involves a series of extraction and purification steps designed to separate the target alkaloid from the complex mixture of phytochemicals present in the plant matrix.

A common initial step is the maceration of the dried and pulverized plant material, typically the stem bark, in a solvent like methanol (B129727) researchgate.net. This is followed by an acid-base extraction procedure. The methanolic extract is treated with an acid, such as hydrochloric acid, to protonate the alkaloids, making them soluble in the aqueous phase. The aqueous solution is then made alkaline with a base like ammonia, which deprotonates the alkaloids, rendering them soluble in organic solvents. Subsequent extraction with an organic solvent, such as ethyl acetate (B1210297), yields a fraction enriched in total alkaloids researchgate.net.

Chromatographic Techniques for Compound Enrichment and Separation

Following the initial extraction, chromatographic techniques are employed for the enrichment and separation of conessine from other alkaloids and impurities. Flash chromatography using an alumina (B75360) column is a frequently utilized method for the bio-guided fractionation of the total alkaloid extract researchgate.net.

High-performance liquid chromatography (HPLC) is a powerful tool for both the quantification and purification of conessine. It offers high resolution and is well-suited for separating complex mixtures of phytoconstituents like alkaloids documentsdelivered.com. Various modes of HPLC, including normal-phase and reversed-phase, can be optimized for the separation of conessine based on its polarity.

Thin-layer chromatography (TLC) serves as a rapid and valuable tool for the qualitative analysis of extracts and fractions during the isolation process, helping to monitor the progress of purification and identify fractions containing the desired compound documentsdelivered.com.

Spectroscopic Characterization for Natural Product Identity

Once a purified compound is obtained, its structural identity is confirmed using a combination of spectroscopic techniques. One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques like ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, are instrumental in elucidating the complex steroidal structure of conessine and determining the connectivity of its atoms davidpublisher.com. Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity davidpublisher.com.

In Vitro Elicitation and Biomolecule Production in Plant Cell Cultures

Plant cell culture technology offers a promising alternative to the extraction of conessine from wild or cultivated plants, providing a controlled environment for its production. Callus and suspension cultures of Holarrhena antidysenterica have been successfully established for the production of steroidal alkaloids, including conessine cabidigitallibrary.org.

The yield of conessine in these cultures can be significantly enhanced through the process of elicitation, which involves the addition of small amounts of substances (elicitors) to the culture medium to induce a stress response and stimulate the biosynthesis of secondary metabolites.

A variety of organic and inorganic elicitors have been shown to enhance conessine production in callus cultures of H. antidysenterica. Among organic elicitors, amino acids such as phenylalanine and tyrosine have proven effective. For instance, the addition of phenylalanine at a concentration of 200 mg/L resulted in a significant increase in conessine content researchgate.net. Other organic elicitors like chitosan, tryptophan, casein hydrolysate, proline, sucrose (B13894), and yeast extract have also been investigated researchgate.net.

Inorganic elicitors, particularly heavy metals, have also demonstrated a strong elicitation effect on conessine biosynthesis. However, higher concentrations of these heavy metals can be lethal to the plant cells researchgate.net.

Precursor feeding is another strategy to boost conessine production. Since conessine is a steroidal alkaloid, feeding the cell cultures with a precursor like cholesterol has been shown to significantly increase the alkaloid yield. In one study, the addition of 50 mg/L of cholesterol to a cell suspension culture of H. antidysenterica resulted in the production of 43 mg/L of alkaloids, with conessine constituting 90% of this total nih.gov.

Optimization of the culture medium is also crucial. A modified Murashige and Skoog (MS) medium with adjusted levels of total nitrogen, phosphate, and sucrose has been shown to increase alkaloid synthesis by over four-fold compared to the standard MS medium nih.gov. The growth regulators 2,4-dichlorophenoxyacetic acid (2,4-D) and kinetin (B1673648) (Kn) also play a role in alkaloid synthesis nih.gov.

Furthermore, the scalability of this in vitro production has been demonstrated by successfully transferring the process from shake flasks to a stirred-tank bioreactor, achieving a specific biosynthetic rate of alkaloid production significantly higher than that in the whole plant nih.gov.

Table 2: Effect of Elicitors on Conessine Production in Holarrhena antidysenterica Callus Culture

| Elicitor Type | Elicitor | Concentration | Conessine Yield (μg/g dry wt.) | Fold Increase |

| Control | None | - | 458.18 ± 0.89 | - |

| Organic | Phenylalanine | 200 mg/L | 3518.58 ± 0.28 | ~7.7 |

| Inorganic | Cobalt Chloride (CoCl₂) | 100 mg/L | 297.1 ± 7.76 (in nodal cultures) | ~2.5 (over untreated nodal cultures) |

| Data derived from a study on in vitro elicitation of conessine researchgate.net. |

Biosynthesis and Synthetic Chemistry of Conessine Hydrobromide

Proposed Biosynthetic Pathways of the Steroidal Skeleton

The biosynthesis of conessine's characteristic conane skeleton is believed to originate from the ubiquitous precursor of all steroids, cholesterol. While the complete enzymatic pathway has not been fully elucidated, a proposed route involves a series of modifications to the cholesterol backbone, including cyclization and amination steps.

The initial stages of the pathway are thought to mirror the well-established biosynthesis of other steroidal compounds, proceeding through the intermediate pregnenolone. From pregnenolone, a series of enzymatic reactions, including oxidation, transamination, and cyclization, are hypothesized to construct the unique five-membered heterocyclic E-ring and the additional nitrogen-containing F-ring that characterize the conane skeleton. The precise sequence of these events and the specific enzymes catalyzing each step are areas of ongoing research. The cyclization mechanism is a key area of investigation, with proposals suggesting carbocation-driven cascade reactions that lead to the formation of the rigid polycyclic system nih.govnih.gov.

Table 1: Key Intermediates in the Proposed Biosynthesis of the Conessine (B1669311) Skeleton

| Precursor/Intermediate | Key Structural Feature | Role in Pathway |

|---|---|---|

| Cholesterol | C27 Steroid | Initial Precursor |

| Pregnenolone | C21 Steroid | Key Intermediate |

Total Chemical Synthesis Approaches for Conessine

The complex, polycyclic structure of conessine has presented a significant challenge to synthetic chemists. Several total syntheses of conessine have been reported, with notable contributions from the laboratories of Marshall and Johnson, and Stork.

One of the early successful total syntheses of racemic conessine was accomplished by James A. Marshall and William S. Johnson acs.org. Their approach involved a multi-step sequence that constructed the intricate ring system through a series of carefully planned cyclization and functional group manipulation reactions.

Later, Gilbert Stork's group also reported a stereospecific total synthesis of dl-conessine scripps.edunasonline.org. Stork's syntheses are renowned for their elegance and stereochemical control, often employing innovative strategies to construct complex natural products udel.eduorganicchemistrydata.orgnih.gov. These synthetic endeavors not only represent remarkable achievements in organic synthesis but also provide access to analogs of conessine for further biological evaluation. The stereoselective synthesis of conessine and related alkaloids remains an active area of research, with newer methods focusing on efficiency and the generation of enantiomerically pure compounds researchgate.netnih.govethz.ch.

Table 2: Comparison of Total Synthesis Approaches for Conessine

| Synthetic Approach | Key Features | Outcome |

|---|---|---|

| Marshall and Johnson | Multi-step synthesis, focus on ring construction | Racemic conessine |

Chemical Modifications and Derivatization Reactions

The chemical modification of conessine has been explored to investigate structure-activity relationships and to generate novel compounds with potentially enhanced biological activities. These modifications have targeted various functional groups within the molecule.

The conessine molecule offers several sites for oxidation, reduction, and substitution reactions. The double bond in the A-ring is susceptible to oxidation. While specific studies on the oxidation of conessine with strong oxidizing agents like potassium permanganate are not extensively detailed in readily available literature, such reagents are known to cleave carbon-carbon double bonds, potentially leading to dicarboxylic acid derivatives youtube.com.

Reduction of the C=C double bond in conessine can be achieved through catalytic hydrogenation, a common method for saturating alkenes dartmouth.edu. Biomimetic approaches for the chemoselective reduction of C=C double bonds have also been developed researchgate.net.

The two nitrogen atoms in conessine are key sites for substitution reactions. N-demethylation of the tertiary amine groups has been achieved using various reagents, including those employed in the Polonovski reaction researchgate.netorganic-chemistry.orgnih.gov. The resulting secondary amines can then be subjected to N-alkylation with a variety of alkyl halides to introduce different substituents, allowing for the synthesis of a diverse library of conessine derivatives researchgate.net.

The allylic position adjacent to the double bond in the A-ring of conessine is a potential site for bromination. N-Bromosuccinimide (NBS) is a common reagent for allylic bromination, which proceeds via a free-radical mechanism organic-chemistry.orglibretexts.orgmasterorganicchemistry.comyoutube.comchemistrysteps.com. This reaction would introduce a bromine atom at a key position, which could then be used for further functionalization.

The steroidal skeleton of conessine is also susceptible to acid-catalyzed rearrangements nih.gov. Under acidic conditions, the formation of carbocation intermediates can lead to skeletal rearrangements, such as the Wagner-Meerwein rearrangement, which involves the migration of an alkyl or hydride group to an adjacent carbocation center. While specific studies detailing Wagner-Meerwein rearrangements in conessine itself are not prominent, such rearrangements are well-documented in other steroidal and terpenoid systems and could potentially be induced in conessine derivatives under appropriate acidic conditions.

The use of enzymes and microbial systems for the transformation of natural products offers a powerful tool for generating novel derivatives with high regio- and stereoselectivity. The microbial transformation of steroids is a well-established field, with various microorganisms, particularly fungi of the genus Cunninghamella, known to catalyze hydroxylation reactions at various positions on the steroid nucleus nih.govresearchgate.netnih.govnih.govresearchgate.net. These enzymatic hydroxylations can introduce polar functional groups that can significantly alter the biological activity of the parent molecule. While specific reports on the enzymatic transformation of conessine are limited, the general applicability of these microbial systems to steroidal alkaloids suggests that conessine would be a viable substrate for such biocatalytic modifications.

Furthermore, biotechnological approaches can be employed to enhance the production of conessine itself. Studies have shown that the biosynthesis of conessine in plant cell cultures of Holarrhena pubescens can be significantly enhanced by the addition of heavy metal elicitors to the culture medium nih.govresearchgate.net. This demonstrates the potential for using biotechnological methods to increase the supply of this valuable natural product.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Conessine |

| Conessine hydrobromide |

| Cholesterol |

| Pregnenolone |

| Potassium permanganate |

| N-Bromosuccinimide (NBS) |

| dl-Conessine |

| Cunninghamella |

| Holarrhena floribunda |

| Holarrhena antidysenterica |

| Funtumia elastica |

Structural Elucidation and Advanced Analytical Characterization for Research Applications

Comprehensive Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the unambiguous structural elucidation of complex molecules like conessine (B1669311) hydrobromide. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provide detailed information about the molecule's connectivity, functional groups, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. For conessine hydrobromide, ¹H and ¹³C NMR spectroscopy are employed to assign the chemical shifts of each proton and carbon atom, providing insights into the molecule's complex stereochemistry.

Table 1: Representative NMR Data for Conessine Moiety (Note: Specific chemical shifts can vary slightly based on the solvent and experimental conditions.)

| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) & Multiplicity |

| C-3 | ~71.5 | ~2.3 (m) |

| C-5 | ~141.2 | - |

| C-6 | ~121.5 | ~5.3 (br s) |

| N(CH₃)₂ at C-3 | ~40.1 | ~2.2 (s) |

| N-CH₃ at C-20 | ~42.5 | ~2.1 (s) |

This table is illustrative and based on general knowledge of steroidal alkaloids. Actual experimental values would be required for precise assignment.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.

The spectrum would likely display C-H stretching vibrations from the alkane and alkene components of the steroid nucleus, typically in the region of 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹, respectively. The C=C stretching of the double bond in the steroid ring would appear around 1640-1680 cm⁻¹. The C-N stretching vibrations from the two tertiary amine groups would be observed in the fingerprint region, typically between 1000 and 1350 cm⁻¹. The presence of the hydrobromide salt may lead to the appearance of broad bands associated with the N-H⁺ stretching of the protonated amine, likely in the 2400-3200 cm⁻¹ region.

Table 2: Expected IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Functional Group |

| 3100 - 3000 | =C-H Stretch (Alkene) |

| 3000 - 2850 | C-H Stretch (Alkane) |

| 2400 - 3200 | N-H⁺ Stretch (Ammonium salt) |

| 1680 - 1640 | C=C Stretch (Alkene) |

| 1470 - 1350 | C-H Bend (Alkane) |

| 1350 - 1000 | C-N Stretch (Amine) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS provides the data necessary to confirm its molecular formula. The molecular formula for the free base, conessine, is C₂₄H₄₀N₂ nih.gov. The addition of one molecule of hydrobromic acid (HBr) results in the molecular formula for this compound, C₂₄H₄₁BrN₂. HRMS analysis would yield a high-resolution mass measurement of the protonated molecule [M+H]⁺, which can be compared to the calculated theoretical mass to confirm the elemental composition with high accuracy.

Chromatographic Methods for Quantification and Purity Assessment in Research Matrices

Chromatographic techniques are essential for separating this compound from impurities and for its quantification in various research samples. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are two commonly employed methods.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. A reverse-phase HPLC method has been developed for the determination of conessine. This method typically utilizes a C16 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (e.g., 95:5 v/v). Detection is commonly performed using a UV detector at a wavelength of 210 nm. Under these conditions, the method has demonstrated linearity in a concentration range of 2.5-20 µg/ml, making it suitable for quantitative analysis.

Table 3: Typical HPLC Method Parameters for Conessine Analysis

| Parameter | Condition |

| Column | Reverse-Phase C16 |

| Mobile Phase | Acetonitrile: Water (95:5 v/v) |

| Flow Rate | 0.6 ml/min |

| Detection | UV at 210 nm |

| Linearity Range | 2.5 - 20 µg/ml |

High-Performance Thin-Layer Chromatography (HPTLC) Methodologies

High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective method for the analysis of conessine. Several HPTLC methods have been developed and validated for its estimation.

One common method employs silica (B1680970) gel 60F-254 plates as the stationary phase. A mobile phase consisting of toluene, ethyl acetate (B1210297), and diethyl amine in a ratio of 6.5:2.5:1 (v/v/v) has been shown to provide good separation. After development, the plate is derivatized with a suitable reagent, and densitometric analysis is performed at a specific wavelength, such as 520 nm. This method has reported a retention factor (Rf) value of 0.82 for conessine.

Another validated HPTLC method utilizes silica gel 60GF 254 plates with a mobile phase of ethyl acetate, methanol (B129727), and diethyl amine (6.5:1.0:0.3 v/v). Detection in this method is carried out at 620 nm, and the reported Rf value for conessine is 0.85 researchgate.net. These HPTLC methods have been validated for parameters such as linearity, precision, and accuracy, demonstrating their suitability for the routine quality control and quantification of conessine in research samples.

Table 4: HPTLC Method Parameters for Conessine Analysis

| Parameter | Method 1 | Method 2 |

| Stationary Phase | Silica gel 60F-254 | Silica gel 60GF 254 |

| Mobile Phase | Toluene:Ethyl acetate:Diethyl amine (6.5:2.5:1 v/v/v) | Ethyl acetate:Methanol:Diethyl amine (6.5:1.0:0.3 v/v) researchgate.net |

| Detection Wavelength | 520 nm (after derivatization) | 620 nm researchgate.net |

| Rf Value | 0.82 | 0.85 researchgate.net |

| Linearity Range | 1-10 µg | Not specified |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Bioanalytical Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a cornerstone technique for the bioanalytical quantification of various compounds in complex biological matrices due to its high sensitivity, selectivity, and robustness. agnopharma.combioanalysis-zone.com A specific and validated LC-MS/MS method has been developed for the quantification of conessine in serum, proving essential for pharmacokinetic studies. nih.gov

A robust method for quantifying conessine in serum samples involves liquid-liquid extraction for sample cleanup, followed by analysis using an LC-MS/MS system. nih.gov This approach allows for the accurate measurement of conessine concentrations, which is critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Detailed research findings have established a validated method demonstrating high selectivity and linearity for conessine in the concentration range of 1-200 ng/mL. nih.gov The detection and quantitation limits for this method were determined to be 0.1 ng/mL and 1 ng/mL, respectively, highlighting the sensitivity of the assay. nih.gov The method's accuracy and precision have been shown to meet the acceptance criteria for both intra- and inter-day assessments. nih.gov

Chromatographic and Mass Spectrometric Conditions

The chromatographic separation of conessine is typically achieved on a reversed-phase column, such as a Zorbax SB-CN column (100 × 4.6 mm, 3.5 µm). nih.gov An isocratic mobile phase, consisting of a mixture of methanol and an aqueous buffer like ammonium (B1175870) acetate with formic acid, is effective for the separation. nih.gov The detection is performed on a triple quadrupole mass spectrometer, utilizing an electrospray ionization (ESI) source in the positive ion mode. nih.gov Quantification is achieved through multiple reaction monitoring (MRM), which enhances the selectivity of the analysis. nih.gov

Table 1: Chromatographic Conditions for Conessine Analysis

| Parameter | Value |

|---|---|

| Column | Zorbax SB-CN (100 × 4.6 mm, 3.5 µm) |

| Mobile Phase | 90% Methanol in aqueous ammonium acetate buffer (pH 3.5) with 0.1% (v/v) formic acid |

| Flow Rate | 0.6 mL/min |

| Column Temperature | 40℃ |

| Injection Volume | 40 µL |

| Run Time | 5 min |

Data sourced from a 2018 study on conessine quantification. nih.gov

Mass Spectrometry Parameters

The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode to ensure high specificity and sensitivity. The precursor to product ion transitions are monitored for both conessine and an internal standard (IS), such as phenacetin. nih.gov

Table 2: Mass Spectrometry Parameters for Conessine and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Conessine | 357.4 | 312.1 |

| Phenacetin (IS) | 180.1 | 138.1 |

Data sourced from a 2018 study on conessine quantification. nih.gov

Sample Preparation and Method Validation

A liquid-liquid extraction technique is employed for the preparation of serum samples. An internal standard, phenacetin, is added to the serum sample before extraction with a solvent mixture like 3% isopropanol (B130326) in n-hexane. nih.gov This process ensures the removal of potential interferences from the biological matrix.

The bioanalytical method has been validated for several parameters to ensure its reliability.

Table 3: Validation Parameters of the LC-MS/MS Method for Conessine

| Parameter | Result |

|---|---|

| Linearity Range | 1-200 ng/mL |

| Lower Limit of Detection (LOD) | 0.1 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision and Accuracy | Fulfills acceptance criteria |

| Inter-day Precision and Accuracy | Fulfills acceptance criteria |

| Stability | Validated |

Data sourced from a 2018 study on conessine quantification. nih.gov

This validated LC-MS/MS method has been successfully applied to pharmacokinetic studies in rats, demonstrating its utility in a research setting. nih.gov

Structure Activity Relationship Sar Studies of Conessine Hydrobromide and Its Analogs

Influence of Stereochemistry on Molecular Recognition and Target Binding Specificity

The specific three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant in the interaction between a ligand and its biological target. Chiral differences between enantiomers can lead to markedly distinct interactions with biological receptors nih.gov. In the case of conessine (B1669311), a steroid alkaloid with multiple chiral centers, its rigid pentacyclic structure dictates a precise spatial orientation of its functional groups nih.gov. This defined conformation is fundamental to its molecular recognition by protein targets.

Molecular recognition is a highly specific process wherein a host molecule, such as a receptor, selectively binds to a guest molecule, the ligand, through a variety of non-covalent interactions like hydrogen bonding, electrostatic interactions, and van der Waals forces mdpi.com. The stereospecificity of this process is paramount; for instance, the μ-opioid receptor exhibits a strong binding affinity for (-)-morphine but minimal affinity for its (+)-morphine enantiomer, a difference attributed to how the specific stereochemistry of each molecule interacts with the receptor's binding pocket nih.gov.

Rational Design and Impact of Functional Group Modifications on Pharmacological Profiles

Rational drug design leverages the understanding of a molecule's structure-activity relationships to create new analogs with improved pharmacological properties, such as enhanced potency, better selectivity, and more favorable pharmacokinetic profiles nih.govmdpi.com. The steroidal skeleton of conessine has served as a foundational scaffold for such investigations, particularly in the development of novel histamine (B1213489) H3 receptor antagonists researchgate.net.

The dimethylamino group at the 3-nitrogen position of the conessine molecule has been a primary focus for chemical modification. Research has shown that introducing diversity at this position can lead to significant improvements in both in vitro potency and target selectivity researchgate.net. While conessine itself is a potent histamine H3 receptor antagonist, it also exhibits strong binding to adrenergic receptors researchgate.net. By modifying the substituent at the 3-nitrogen position, medicinal chemists have successfully generated a series of new H3 antagonists with improved selectivity and more desirable drug-like properties. One such optimized analog demonstrated efficacy in animal models of cognition researchgate.net.

This highlights the critical role of the 3-nitrogen position in mediating receptor selectivity. Alterations to this functional group can modulate the binding affinity for the primary target while simultaneously reducing interactions with off-target receptors, thereby enhancing the compound's pharmacological profile.

| Compound | Modification at 3-N Position | Human H3 Receptor Affinity (pKi) |

|---|---|---|

| Conessine | -N(CH₃)₂ | 8.27 |

| Analog 13c | Modified Substituent | Higher than Conessine |

This table illustrates that modifications at the 3-nitrogen position, as seen in optimized analogs like 13c, can lead to higher binding affinity at the human H3 receptor compared to the parent compound, conessine. Data derived from research on conessine analogs as potent histamine H3 receptor antagonists researchgate.net.

Structural Requirements for Enzyme Inhibitory Potency

Beyond its activity at G protein-coupled receptors, conessine and its analogs have demonstrated the ability to inhibit the function of certain enzymes. The structural features of the steroidal alkaloid scaffold are key to this inhibitory potential. For instance, conessine has been identified as a novel inhibitor of multidrug efflux pump systems in Pseudomonas aeruginosa, specifically the MexAB-OprM pump nih.gov. This inhibition restores the activity of antibiotics that would otherwise be expelled from the bacterial cell, suggesting that the conessine structure can interact with and block the function of these transport proteins nih.gov.

Furthermore, conessine and related steroidal alkaloids isolated from Holarrhena antidysenterica have been investigated as inhibitors of cholinesterase enzymes, which are critical targets in the management of neurological disorders like Alzheimer's disease researchgate.net.

The nitrogen atoms at the C-3 and C-20 positions of the conessine steroid nucleus play a crucial role in its ability to inhibit acetylcholinesterase (AChE) researchgate.net. Structure-activity relationship studies of conessine and its natural analogs have revealed key insights into the requirements for potent inhibition.

The presence of the N,N-dimethylamino group at the C-3 position is a significant contributor to the inhibitory activity. Research has shown that the cleavage of one or both of the N-methyl groups at this position can result in a reduction of AChE inhibitory activity researchgate.net. This suggests that the size and basicity of this substituent are important for optimal interaction with the enzyme's active site. The nitrogen atom within the five-membered ring fused at C-20 is also an essential structural feature for this activity researchgate.net. Docking studies suggest these steroidal alkaloids bind within the gorge of the AChE enzyme, interacting with key residues researchgate.net.

| Compound | Key Structural Features | AChE IC₅₀ (µM) |

|---|---|---|

| Conessine | -N(CH₃)₂ at C-3 | 21 |

| Conimine (Holarrimine) | -NH(CH₃) at C-3 | Reduced Activity |

| Conarrhimin | -NH₂ at C-3 | 28 |

This table summarizes the acetylcholinesterase inhibitory activity of conessine and analogs with different substitutions at the C-3 nitrogen. The data indicates that demethylation at the C-3 position affects the inhibitory potency. Data sourced from studies on steroidal alkaloids from Holarrhena antidysenterica researchgate.net.

Molecular Mechanisms of Action and Pharmacological Target Identification in Preclinical Research

Histamine (B1213489) H3 Receptor Antagonism

Conessine (B1669311) acts as a potent and selective antagonist for the histamine H3 receptor (H3R), a key pharmacological target primarily located in the central nervous system (CNS). wikipedia.org The H3R functions as an inhibitory autoreceptor on histaminergic neurons and as a heteroreceptor on other non-histaminergic neurons, regulating the release of histamine and other crucial neurotransmitters. wikipedia.orgmdpi.com By blocking this receptor, conessine disrupts the negative feedback loop, leading to an increased release of histamine and other neurotransmitters, which is associated with stimulant and nootropic effects. wikipedia.org

Research has established that conessine binds to the histamine H3 receptor with high affinity. nih.gov Radioligand-based screening assays have demonstrated its potent interaction with both rat and human H3 receptors. nih.govresearchgate.net The compound shows significant selectivity for the H3 receptor subtype over other histamine receptors, including H1, H2, and H4, as well as adrenergic receptors. nih.govresearchgate.net This selectivity is a critical attribute, as it minimizes off-target effects and suggests a more focused pharmacological profile. The binding affinity of conessine for H3 receptors is quantified by its pKi values, which indicate the negative logarithm of the inhibition constant (Ki). nih.govmedchemexpress.com

| Receptor Species | Binding Affinity (pKi) |

|---|---|

| Human H3 Receptor | 8.27 |

| Rat H3 Receptor | 7.61 |

As an antagonist of the H3 receptor, conessine plays a significant role in modulating the levels of key neurotransmitters within the central nervous system. wikipedia.org The H3 receptor, acting as a heteroreceptor, inhibits the release of various neurotransmitters, including acetylcholine (B1216132) and norepinephrine. wikipedia.orgmdpi.com Acetylcholine is integral to cognitive functions such as learning, memory, and attention. nih.govmdpi.com Norepinephrine is involved in regulating arousal, alertness, and sensory signal detection. nih.govmdpi.com

By blocking the inhibitory action of H3 receptors, conessine increases the synaptic concentrations of these neurotransmitters. wikipedia.orgmdpi.com This mechanism is believed to underlie the potential cognitive-enhancing effects of H3 receptor antagonists. mdpi.com Studies have shown that the histaminergic system, through H3 receptors, modulates dopaminergic and noradrenergic pathways. nih.gov Specifically, conessine has been observed to block the effects of ethanol (B145695) on noradrenergic neurotransmission in the pre-frontal cortex, highlighting its ability to influence neurotransmitter systems. nih.gov

Bacterial Efflux Pump Inhibition

In the realm of microbiology, conessine has been identified as a potent inhibitor of bacterial efflux pumps, which are a primary mechanism by which bacteria develop multidrug resistance (MDR). nih.govnih.gov By expelling antibiotics from the bacterial cell, these pumps reduce the intracellular drug concentration to sub-therapeutic levels. Conessine's ability to block these pumps can restore the efficacy of conventional antibiotics against resistant bacterial strains. nih.govnih.gov

Conessine has demonstrated significant inhibitory activity against efflux pumps belonging to the Resistance-Nodulation-Division (RND) family, which are prevalent in Gram-negative bacteria. nih.govnih.gov A key target is the MexAB-OprM efflux system in Pseudomonas aeruginosa, a pump that is constitutively expressed and contributes to intrinsic multidrug resistance. nih.govspringermedizin.de

Studies have shown that conessine's inhibitory action is particularly effective against strains that overexpress the MexAB-OprM and MexEF-OprN efflux systems. nih.govnih.gov The synergistic activity observed when conessine is combined with certain antibiotics in a P. aeruginosa strain with a deletion of the mexB gene (a core component of the MexAB-OprM pump) suggests that conessine may also inhibit other efflux systems. nih.govnih.gov This indicates a broader potential for conessine to act against various RND family pumps. nih.gov

The primary mechanism by which conessine enhances antibiotic efficacy is through the direct inhibition of efflux pumps. This action leads to the intracellular accumulation of antibiotics that are substrates of the pump. The effectiveness of conessine as an efflux pump inhibitor (EPI) has been demonstrated in dye accumulation assays. nih.gov

For instance, treatment with conessine leads to an increased accumulation of fluorescent dyes like Pyronin Y and Hoechst 33342 in bacteria that overexpress efflux pumps. nih.govspringermedizin.de This clearly demonstrates the inhibition of the pump's extrusion function. nih.govresearchgate.net Importantly, further studies have shown that conessine does not act by disrupting the bacterial membrane. nih.govresearchgate.net Assays using the membrane-permeabilizing indicator 1-N-phenylnaphthylamine (NPN) showed no increased uptake after treatment with conessine, confirming that its mechanism is targeted at the efflux pump itself rather than causing general membrane damage. nih.govresearchgate.net

A significant outcome of conessine's efflux pump inhibition is its ability to act synergistically with conventional antibiotics, effectively reversing resistance. When used in combination, conessine can significantly reduce the Minimum Inhibitory Concentrations (MICs) of various antibiotics against resistant bacterial strains. nih.gov

In studies involving a MexAB-OprM overexpressing strain of P. aeruginosa, conessine reduced the MICs of multiple antibiotics by at least eight-fold. nih.govnih.gov Combination therapy with conessine and levofloxacin (B1675101), for example, has been shown to enhance bacterial inhibition in vitro and restore the antibiotic's efficacy in vivo against resistant P. aeruginosa. nih.govresearchgate.net This synergistic effect makes conessine a promising candidate for development as a resistance-modifying agent or adjuvant in antibiotic therapy. nih.gov

| Antibiotic | Wild-Type Strain | MexAB-OprM Overexpressed Strain | ||

|---|---|---|---|---|

| Alone | + Conessine (32 µg/mL) | Alone | + Conessine (32 µg/mL) | |

| Cefotaxime | 128 | 16 | 256 | 16 |

| Erythromycin | 1024 | 128 | >1024 | 128 |

| Levofloxacin | 2 | 0.25 | 8 | 0.25 |

| Novobiocin | 1024 | 128 | >1024 | 128 |

| Rifampicin | 128 | 16 | 128 | 16 |

| Tetracycline | 64 | 8 | 128 | 8 |

Antiplasmodial Mechanistic Investigations

Conessine, primarily derived from plants of the Holarrhena genus, has a documented history in traditional medicine for treating malaria jddtonline.info. Modern scientific investigations have confirmed the antiplasmodial properties of this alkaloid. In vitro studies have demonstrated its activity against Plasmodium falciparum, including drug-resistant strains, and in vivo studies in mice infected with Plasmodium berghei have shown significant reduction in parasitemia researchgate.netwjpmr.com.

During its intraerythrocytic stage, the malaria parasite Plasmodium falciparum digests host hemoglobin in its acidic food vacuole. This process releases large quantities of toxic free heme. To protect itself, the parasite detoxifies the heme by polymerizing it into an inert, insoluble crystal called hemozoin, also known as malaria pigment. The formation of hemozoin is a critical survival pathway for the parasite, making it an attractive target for antimalarial drugs wjpmr.com. Many successful antimalarial quinolines, such as chloroquine, function by inhibiting this process. They are believed to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic free heme that kills the parasite.

While the significant antiplasmodial activity of conessine is well-established, the precise molecular mechanism is still under investigation. Given that the inhibition of hemozoin formation is a primary mechanism for many alkaloidal antimalarials, it is a plausible pathway for conessine. However, direct preclinical studies specifically confirming that conessine interferes with β-hematin (synthetic hemozoin) formation were not identified in the reviewed literature. The stem bark of Holarrhena floribunda, a primary source of conessine, has shown notable inhibitory activity against drug-resistant P. falciparum, underscoring the compound's therapeutic potential, though its exact action on parasitic digestion remains to be explicitly detailed researchgate.net.

Enzyme Inhibition Activities

Conessine hydrobromide has been identified as an inhibitor of several key enzymes, suggesting its potential therapeutic application across different disease contexts.

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine, thereby terminating synaptic transmission. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. Steroidal alkaloids from Holarrhena antidysenterica, with conessine as a major constituent, have been investigated as AChE inhibitors researchgate.net. Research has demonstrated that the total alkaloidal extract from this plant exhibits significant inhibitory activity against AChE researchgate.net.

| Source Material | Enzyme | IC₅₀ Value (μg/mL) | Reference |

|---|---|---|---|

| Total Alkaloidal Extract from Holarrhena antidysenterica | Acetylcholinesterase (AChE) | 6.1 | researchgate.net |

Trypanosomatid parasites, such as Leishmania and Trypanosoma, rely on a unique thiol-based redox system centered on the molecule trypanothione. Trypanothione synthetase (TryS) is a key enzyme in this pathway, responsible for synthesizing trypanothione. As this pathway is absent in humans, TryS is considered a promising target for developing new antiparasitic drugs. Studies on natural compounds have shown that conessine exhibits inhibitory activity against Leishmania donovani TryS. It acts as a competitive inhibitor with respect to the substrate spermidine (B129725) and as a complex inhibitor concerning glutathione (B108866) and ATP.

Other Cellular and Molecular Pathway Modulations

Beyond direct enzyme inhibition, conessine has been found to modulate complex cellular signaling pathways involved in inflammation, cell survival, and homeostasis.

NF-κB Pathway Suppression : Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Dysregulation of NF-κB is linked to inflammatory diseases and cancer. Research has demonstrated that conessine treatment can suppress NF-κB-dependent transcription. It has been shown to decrease both basal and TNFα-induced NF-κB activity.

Modulation of Autophagy : Autophagy is a natural, regulated mechanism of the cell that disassembles unnecessary or dysfunctional components. It is a critical process for cellular homeostasis. Studies have revealed that conessine modulates autophagic flux. This interference with the autophagic process suggests its potential application in conditions where cellular survival is dependent on efficient autophagy, such as certain types of cancer.

FoxO3a-Dependent Transcription : Conessine has also been shown to significantly decrease the transcriptional activity of FoxO3a (Forkhead box protein O3a), a transcription factor involved in stress resistance, metabolism, and cell apoptosis.

Regulation of Ubiquitin Ligases (MuRF1 and Atrogin-1) in Muscle Atrophy Models

In preclinical models of muscle atrophy, conessine has been shown to modulate the expression of key ubiquitin ligases, specifically Muscle RING Finger 1 (MuRF1) and Atrogin-1. nih.govnih.gov These two enzymes are critical players in the ubiquitin-proteasome pathway, which is a major route for protein degradation in skeletal muscle. During catabolic conditions, such as those induced by dexamethasone, the expression of MuRF1 and Atrogin-1 is upregulated, leading to accelerated muscle protein breakdown and subsequent atrophy. jmb.or.krresearchgate.net

Research has demonstrated that treatment with conessine can significantly reduce the dexamethasone-induced expression of both MuRF1 and Atrogin-1 at both the mRNA and protein levels. nih.govjmb.or.krresearchgate.net This inhibitory effect on these atrophy-related ubiquitin ligases suggests that conessine interferes with the signaling pathways that control their transcription. nih.govnih.gov By downregulating MuRF1 and Atrogin-1, conessine helps to preserve muscle protein content and ameliorate the atrophic phenotype in cellular models. nih.govnih.gov

| Parameter | Dexamethasone Treatment | Dexamethasone + Conessine Treatment | Reference |

|---|---|---|---|

| MuRF1 mRNA Expression | Induced | Decreased | researchgate.net |

| Atrogin-1 mRNA Expression | Induced | Decreased | researchgate.net |

| MuRF1 Protein Level | Induced | Significantly Decreased | researchgate.net |

| Atrogin-1 Protein Level | Induced | Significantly Decreased | researchgate.net |

Modulation of Autophagic Flux and Interference with Oxidative Stress-Induced Cell Death

Conessine has been identified as a modulator of autophagy, a cellular process responsible for the degradation of damaged organelles and proteins. nih.govplos.org Specifically, it acts as an inhibitor of autophagic flux. nih.govplos.org This was observed through the accumulation of autophagosomes and the autophagic adapter protein p62 in cells treated with conessine. nih.govplos.orgplos.org The buildup of these markers indicates that the fusion of autophagosomes with lysosomes, a crucial step for the completion of autophagy, is impaired. researchgate.net

This interference with autophagic flux has been shown to have a protective effect against oxidative stress-induced cell death in C2C12 myoblast cells. nih.govplos.org Oxidative stress, induced by agents like hydrogen peroxide (H₂O₂), can lead to excessive autophagic flux, which contributes to muscle cell death. nih.govplos.org By inhibiting this excessive autophagy, conessine treatment was found to interfere with H₂O₂-induced cell death, suggesting its potential to protect muscle cells from oxidative damage. nih.govplos.orgresearchgate.net

| Condition | Key Observation | Outcome | Reference |

|---|---|---|---|

| Conessine Treatment | Accumulation of autophagosomes and p62 | Inhibition of autophagic flux | nih.govplos.org |

| H₂O₂-Induced Oxidative Stress | Excessive autophagic flux | C2C12 myoblast cell death | nih.govplos.org |

| H₂O₂ + Conessine Treatment | Inhibited H₂O₂-induced autophagic flux | Interference with cell death | nih.govplos.org |

Interaction with Adrenergic Receptors and Associated Central Nervous System Effects

While also investigated for its effects on the central nervous system (CNS) as a potent histamine H3 receptor antagonist, conessine's interaction with adrenergic receptors has been a significant finding. nih.govresearchgate.net Studies have revealed that conessine exhibits strong binding to adrenergic receptors. nih.govresearchgate.net This interaction is a notable aspect of its pharmacological profile, although it has been cited as a reason for not pursuing conessine itself for further development in CNS applications. nih.govresearchgate.net

Despite its ability to efficiently penetrate the blood-brain barrier and achieve high concentrations in the brain, its slow clearance from the CNS and its affinity for adrenergic receptors raised concerns. nih.govresearchgate.net The interaction with adrenergic receptors can lead to a range of physiological effects, and in the context of CNS-targeted therapies, high selectivity for the intended receptor is crucial. Research on the CNS effects of conessine has also indicated that it can modulate dopaminergic and noradrenergic neurotransmission, which could be partly attributed to its interaction with adrenergic receptors. nih.gov

Antiviral Mechanisms Involving Host Cell Pathway Modulation and Cholesterol Regulation

Conessine has demonstrated broad-spectrum antiviral activity against several enveloped viruses, including Dengue virus (DENV), vesicular stomatitis virus, and herpes simplex virus. nih.govresearchgate.net The mechanism underlying this antiviral effect appears to be related to the modulation of host cell pathways, particularly those involved in cholesterol homeostasis. nih.govresearchgate.net

Transcriptome sequencing of conessine-treated cells revealed that the compound may affect cholesterol biosynthesis, metabolism, or homeostasis. nih.gov Further investigation confirmed that conessine inhibits viral replication by up-regulating cellular cholesterol levels. nih.govresearchgate.net This is significant because many enveloped viruses rely on cholesterol-rich microdomains, or lipid rafts, on the host cell membrane for budding and release. nih.gov By altering the cellular cholesterol environment, conessine disrupts the viral life cycle. Pre-treatment with conessine has been shown to disrupt the endocytosis of enveloped viruses, while post-treatment interferes with viral RNA replication or translation at an early stage. nih.govresearchgate.net The antiviral effect of conessine is dependent on its ability to regulate cholesterol homeostasis, as its efficacy is diminished in cholesterol-depleted cells. researchgate.net

Nuclear Factor-kappa B (NF-κB) Pathway Modulation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival. nih.gov In the context of muscle atrophy, the NF-κB pathway is known to be activated and contribute to the expression of MuRF1 and Atrogin-1. jmb.or.kr Preclinical studies have shown that conessine can inhibit NF-κB-dependent transcription. nih.govnih.govjmb.or.kr

This inhibitory effect on the NF-κB pathway is a key component of conessine's mechanism for reducing muscle atrophy. nih.govjmb.or.kr By suppressing NF-κB activation, conessine can downregulate the expression of its target genes, including the aforementioned ubiquitin ligases. nih.govjmb.or.kr The modulation of the NF-κB pathway highlights a potential anti-inflammatory component to conessine's activity, which is relevant in various pathological conditions where NF-κB is dysregulated. researchgate.netnih.gov

Preclinical Research Models and Methodological Approaches

In Vitro Assay Systems for Molecular and Cellular Research

In vitro studies have been fundamental in identifying the molecular targets of conessine (B1669311) and understanding its effects at a cellular level.

Radioligand binding assays have been crucial in identifying and characterizing the affinity of conessine for specific receptors. These assays measure the ability of a compound to displace a radiolabeled ligand from its receptor, thereby providing a quantitative measure of binding affinity, often expressed as the pKi value.

Through a radioligand-based high-throughput screen, conessine was identified as a potent binder to histamine (B1213489) H3 receptors. researchgate.netnih.gov Subsequent studies confirmed its high affinity for both rat and human H3 receptors. researchgate.netnih.gov The compound has also demonstrated a high affinity for α2C adrenoceptors. rndsystems.com

| Receptor | Species | Affinity (pKi) |

|---|---|---|

| Histamine H3 | Rat | 7.61 |

| Histamine H3 | Human | 8.27 |

| α2C Adrenoceptor | Not Specified | 7.98 |

Enzyme activity assays have been utilized to assess the inhibitory potential of conessine against various enzymes. These assays typically measure the rate of an enzymatic reaction in the presence and absence of the inhibitor to determine its potency, often expressed as the half-maximal inhibitory concentration (IC50).

Conessine has demonstrated in vitro anti-plasmodial activity, which was evaluated using a parasite lactate dehydrogenase (pLDH) assay. nih.gov Additionally, its inhibitory effect on acetylcholinesterase (AChE) has been investigated.

| Enzyme/Assay | Organism/System | Inhibitory Potency (IC50) |

|---|---|---|

| Parasite Lactate Dehydrogenase (pLDH) | Plasmodium | 1.3 µg/ml |

| Acetylcholinesterase (AChE) | Not Specified | 4 µM |

Cell-based functional assays have been instrumental in demonstrating the ability of conessine to inhibit multidrug efflux pumps in bacteria, a key mechanism of antibiotic resistance. A common method employed is the Hoechst 33342 (H33342) accumulation assay. nih.govspringermedizin.de This assay measures the intracellular accumulation of the fluorescent dye H33342, a substrate of efflux pumps. Inhibition of the pump leads to increased intracellular fluorescence.

Studies in Pseudomonas aeruginosa have shown that conessine can inhibit the MexAB-OprM efflux pump. nih.govresearchgate.net This was evidenced by an increased accumulation of H33342 within bacterial cells expressing this pump. nih.govresearchgate.net The inhibitory effect of conessine on efflux pumps has been shown to restore the efficacy of various antibiotics. nih.gov

Various cell lines have been employed to investigate the specific biological activities of conessine, including its effects on muscle atrophy, antiviral potential, and cytotoxicity.

Muscle Atrophy: In studies of muscle atrophy, differentiated C2C12 myotube cells have been used. jmb.or.krnih.gov Conessine treatment was found to reduce dexamethasone-induced muscle atrophy in these cells by interfering with the expression of atrophy-related ubiquitin ligases, MuRF-1 and atrogin-1. jmb.or.krnih.gov

Antiviral Activity: The antiviral effects of conessine have been evaluated in cell lines such as Madin Darby Canine Kidney (MDCK) cells. nih.gov It has shown a strong inhibitory effect against the influenza A virus (IAV) in these cells. nih.gov

Cytotoxicity: The cytotoxic effects of conessine have been assessed in various cell lines, including the L6 cell line derived from rat skeletal muscle myoblasts. nih.gov

| Biological Activity | Cell Line | Key Findings |

|---|---|---|

| Muscle Atrophy | C2C12 myotubes | Reduces dexamethasone-induced muscle atrophy; decreases expression of MuRF1 and atrogin-1. jmb.or.krnih.gov |

| Antiviral | MDCK | Inhibits influenza A virus infection. nih.gov |

| Cytotoxicity | L6 | Exhibits cytotoxic effects with an IC50 of 14 µg/ml. nih.gov |

In Vivo Preclinical Models for Mechanistic and Pharmacological Studies

In vivo preclinical models are essential for understanding the pharmacological effects of conessine in a whole-organism context and for evaluating its therapeutic potential in various disease states.

Malaria: The anti-malarial activity of conessine has been evaluated in BALB/c mice infected with a chloroquine-sensitive strain of Plasmodium berghei NK65. nih.govnih.gov In these models, conessine demonstrated a significant reduction in parasitemia. nih.govnih.gov

Bacterial Infections: The Galleria mellonella larvae infection model has been used to assess the efficacy of conessine in combination with antibiotics against multidrug-resistant Pseudomonas aeruginosa. nih.govnih.govspringermedizin.de These studies showed that combination therapy with conessine and levofloxacin (B1675101) enhanced bacterial inhibition and restored antibiotic efficacy in vivo. nih.govnih.govspringermedizin.de

Muscle Atrophy: While specific in vivo studies on conessine for muscle atrophy are not detailed in the provided context, the use of dexamethasone-induced muscle atrophy in rats is a common preclinical model to study this condition. mdpi.com

Pharmacokinetic and Distribution Studies in Preclinical Species

Pharmacokinetic studies are essential for determining the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. For conessine, research in preclinical species such as Wistar rats has been conducted to characterize its behavior in both plasma and the central nervous system (CNS) following oral administration. researchgate.net These studies provide foundational data on its bioavailability and ability to reach its intended site of action within the brain.

A critical factor for any CNS-acting compound is its ability to cross the blood-brain barrier (BBB). Preclinical research confirms that conessine effectively penetrates the BBB. wikipedia.orgresearchgate.net This is substantiated by pharmacokinetic studies in rats, where significant concentrations of conessine were measured in the brain after oral administration. researchgate.net

The data indicates not only successful penetration but also notable accumulation in brain tissue. The peak concentration (Cmax) of conessine in the brain was found to be substantially higher than its peak concentration in plasma, although the time to reach this peak (Tmax) was longer in the brain. researchgate.net

| Parameter | Plasma | Brain |

|---|---|---|

| Cmax (Peak Concentration) | 110.25 ± 8.12 ng/mL | 385.14 ± 18.25 ng/g |

| Tmax (Time to Peak) | 2.0 ± 0.0 h | 4.0 ± 0.0 h |

Data derived from a study on conessine solution in Wistar rats. researchgate.net

The evaluation of CNS clearance provides insight into the residence time of a compound in the brain. Conessine is noted to have long CNS clearance times. wikipedia.orgresearchgate.net Pharmacokinetic analysis in rats quantifies this characteristic, showing a lower clearance rate and a longer half-life (t1/2) in the brain compared to plasma. researchgate.net The Area Under the Curve (AUC), which represents total drug exposure over time, was significantly greater in the brain, further supporting the compound's prolonged presence in the CNS. researchgate.net

| Parameter | Plasma | Brain |

|---|---|---|

| t1/2 (Half-life) | 4.85 ± 0.42 h | 7.12 ± 0.85 h |

| AUC (0-t) | 654.21 ± 25.14 ng.h/mL | 4421.12 ± 112.45 ng.h/g |

| Cl (Clearance) | 0.030 ± 0.002 L/h/kg | 0.004 ± 0.0003 L/h/kg |

Data derived from a study on conessine solution in Wistar rats. researchgate.net

While comprehensive, multi-organ tissue distribution data for conessine is limited in the reviewed literature, existing studies have focused on its distribution in the plasma and brain. The available research clearly demonstrates that after oral administration in rat models, conessine distributes from the systemic circulation into the central nervous system. researchgate.net The pronounced difference between brain and plasma concentrations indicates a significant partitioning into brain tissue, where it achieves levels markedly higher than those found in the blood. researchgate.net This preferential distribution to the CNS is a key characteristic of the compound's pharmacokinetic profile.

Drug Discovery and Lead Optimization Research Pipelines

High-Throughput Screening (HTS) in Compound Library Evaluation

High-throughput screening (HTS) is a foundational strategy in modern drug discovery, enabling the rapid assessment of large collections of chemical compounds, known as compound libraries, for their potential biological activity against a specific target. patsnap.comnih.govmdpi.com This process utilizes automation and miniaturized assays to test thousands of compounds quickly, identifying "hits" that can serve as starting points for drug development. nih.govscienceintheclassroom.org

Conessine (B1669311) was identified as a potent ligand for the histamine (B1213489) H3 receptor through a radioligand-based high-throughput screening campaign. researchgate.netnih.gov In such assays, a radioactive molecule (radioligand) known to bind to the target receptor is used. Compounds from a library are added to the assay; effective compounds will displace the radioligand from the receptor, resulting in a measurable decrease in radioactivity. This method allows for the efficient identification of compounds that interact with the target.

In a separate HTS initiative aimed at discovering broad-spectrum inhibitors of coronaviruses, conessine was also identified as a compound exhibiting antiviral activity against the MERS-CoV strain. nih.gov The screening of a 2,000-compound library of approved drugs and pharmacologically active compounds demonstrated the utility of HTS in repurposing existing molecules for new therapeutic applications. nih.gov The identification of conessine in different screening campaigns underscores the value of evaluating diverse compound libraries against various biological targets to uncover novel therapeutic leads. nih.gov

Computational Modeling and Molecular Docking for Ligand-Target Interactions

Computational modeling and molecular docking are powerful in-silico tools used to predict and analyze the interaction between a ligand (like conessine) and its biological target at a molecular level. mdpi.com These methods provide insights into the binding affinity, orientation, and conformation of a ligand within the active site of a protein, guiding further drug design and optimization. researchgate.netplos.org

Molecular docking studies have been performed on conessine and related steroidal alkaloids from Holarrhena pubescens to investigate their interaction with potential targets like Guanylyl Cyclase C. mdpi.com In one such study, conessine was docked against the target protein, and its binding energy was calculated. mdpi.com Binding energy is a key parameter that estimates the stability of the ligand-protein complex; a lower binding energy generally indicates a more stable and favorable interaction. mdpi.com

The process typically involves:

Preparation of the Receptor and Ligand: Obtaining the 3D structures of the target protein (receptor) and the compound (ligand). plos.org

Grid Generation: Defining the active site or binding pocket on the receptor where the ligand is expected to interact. plos.org

Docking Simulation: Using algorithms to place the ligand in various orientations and conformations within the defined binding site to find the best fit. plos.org

Scoring and Analysis: Evaluating the different poses based on a scoring function that predicts the binding affinity. The interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein are then analyzed. mdpi.comphcogj.com

These computational approaches help to rationalize the biological activity observed in screenings and provide a structural basis for the rational design of new analogs with improved potency and selectivity. researchgate.net

| Computational Study Parameter | Finding for Conessine and Related Alkaloids | Reference |

| Target Protein | Guanylyl Cyclase C | mdpi.com |

| Methodology | Molecular Docking | mdpi.com |

| Key Parameter Calculated | Binding Energy (kcal/mol) | mdpi.com |

| Interpretation | Lower binding energy suggests a more stable ligand-protein complex. | mdpi.com |

Rational Design and Synthesis of Novel Analogs with Improved Profiles

While HTS identified conessine as a potent histamine H3 receptor antagonist, its preclinical profile revealed significant challenges, including off-target effects and unfavorable pharmacokinetics. researchgate.netnih.gov However, its high potency and unique steroidal structure made it an attractive scaffold for lead optimization through rational design. researchgate.netnih.govnih.gov Rational drug design uses the knowledge of a biological target's structure and the binding mode of a lead compound to design and synthesize new molecules with improved properties. patsnap.comresearchgate.net

The primary strategy for modifying conessine focused on introducing chemical diversity at the 3-nitrogen position of the steroid core. nih.gov This approach led to the generation of a new series of H3 receptor antagonists. The goal of these modifications was to enhance the compound's profile by:

Increasing in vitro potency at the H3 receptor. nih.gov

Improving selectivity against other receptors. nih.gov

Achieving more favorable "drug-like" properties, such as better pharmacokinetic parameters. nih.gov

This targeted chemical modification effort was successful, leading to the discovery of an optimized analog, designated as compound 13c in the research, which demonstrated efficacy in animal behavioral models of cognition. nih.gov This success highlights how a natural product "hit" can be systematically modified through rational design to produce a lead candidate with a more promising therapeutic profile.

Strategies for Addressing Preclinical Development Challenges

The progression of a hit compound towards a clinical candidate often involves overcoming significant preclinical hurdles related to its safety and pharmacokinetic profile. For conessine, two major challenges were its off-target binding and poor pharmacokinetic properties. researchgate.netnih.gov

A significant issue that hindered the development of conessine itself was its strong binding to adrenergic receptors. researchgate.netnih.gov Such off-target activity can lead to undesirable side effects and complicates the therapeutic application of a drug. patsnap.com Mitigating off-target binding is a critical step in lead optimization to ensure the compound's action is as specific as possible to the intended target. researchgate.net

The rational design of conessine analogs was a key strategy to address this problem. By synthesizing a new series of compounds with modifications at the 3-nitrogen position, researchers were able to develop analogs with improved target selectivity. nih.gov These new molecules retained high affinity for the histamine H3 receptor while having reduced affinity for other sites, including the problematic adrenergic receptors. This demonstrates a classic medicinal chemistry approach where structural modifications are made to enhance the selectivity profile of a lead compound, thereby reducing the risk of off-target effects. nih.gov

Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. azolifesciences.com A major drawback of conessine was its very slow clearance from the central nervous system (CNS). researchgate.netnih.gov Slow clearance can lead to drug accumulation and potential toxicity, making it an unfavorable characteristic. Optimizing pharmacokinetic parameters like clearance and metabolic stability is essential for developing a safe and effective drug. nih.govresearchgate.net

Metabolic stability refers to a compound's susceptibility to being broken down by metabolic enzymes, often in the liver. nih.govwuxiapptec.comresearchgate.net Assays using liver microsomes or hepatocytes are commonly employed in early drug discovery to estimate a compound's intrinsic clearance and predict its metabolic fate in vivo. wuxiapptec.comwuxiapptec.com The development of conessine analogs aimed to produce molecules with more favorable drug-like properties, which includes optimizing these pharmacokinetic parameters. nih.gov The newer analogs were designed to have a more balanced ADME profile compared to the parent compound. nih.gov

Pharmacokinetic studies provide crucial data on how a compound behaves in a biological system. For instance, a study comparing a conessine solution to a nanoformulation in rats provided key parameters like maximum concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC), which reflects total drug exposure. researchgate.net

| Pharmacokinetic Parameter | Conessine Solution (Plasma) | Conessine Nanoformulation (Plasma) | Conessine Solution (Brain) | Conessine Nanoformulation (Brain) |

| Cmax (ng/mL) | 215.3 ± 11.8 | 489.6 ± 21.4 | 198.7 ± 10.3 | 435.8 ± 19.7 |

| Tmax (h) | 2.0 ± 0.0 | 4.0 ± 0.0 | 2.0 ± 0.0 | 4.0 ± 0.0 |

| AUC (0-t) (ng·h/mL) | 1439.6 ± 110.5 | 5210.8 ± 215.6 | 1289.4 ± 98.2 | 4567.3 ± 201.9 |

| AUC (0-inf) (ng·h/mL) | 1587.9 ± 121.3 | 5890.2 ± 243.7 | 1401.5 ± 105.6 | 5012.9 ± 220.4 |

| t1/2 (h) | 4.8 ± 0.4 | 6.2 ± 0.5 | 4.5 ± 0.3 | 5.9 ± 0.4 |

| Kel (h⁻¹) | 0.14 ± 0.01 | 0.11 ± 0.01 | 0.15 ± 0.01 | 0.12 ± 0.01 |

Data adapted from a pharmacokinetic study in Wistar rats following oral administration. researchgate.net

Future Directions in Conessine Hydrobromide Research

Exploration of Novel Biological Activities and Unidentified Targets

While conessine (B1669311) has been investigated for several biological activities, the full extent of its pharmacological potential remains to be uncovered. Future research will likely focus on identifying novel therapeutic applications and elucidating the molecular targets through which it exerts its effects.

One promising area of investigation is its activity against a wider range of microbial pathogens. Conessine has demonstrated activity against various Gram-positive and Gram-negative bacteria, including Bacillus subtilis, Staphylococcus aureus, Micrococcus luteus, and Escherichia coli. nih.gov It has also shown efficacy against the amoeba Entamoeba histolytica and Plasmodium falciparum schizonts. nih.gov Further screening against a broader array of bacteria, fungi, and parasites could reveal new antimicrobial applications.

Recent studies have also highlighted the antiviral potential of conessine. It has been reported to inhibit the replication of several coronaviruses, including HCoV-OC43, HCoV-NL63, MERS-CoV, and MHV-A59. nih.gov A 2025 study further demonstrated a strong inhibitory effect against the influenza A virus (IAV), suggesting that conessine could be developed as an anti-influenza viral agent. nih.gov The mechanism of this antiviral action appears to involve interference with viral attachment and entry into host cells. nih.gov

Beyond its antimicrobial and antiviral properties, conessine is a known histamine (B1213489) H3 receptor antagonist. nih.govresearchgate.net This activity has prompted investigations into its potential neurological effects. mdpi.com The exploration of conessine's activity on other G protein-coupled receptors (GPCRs) and ion channels could unveil novel therapeutic targets in areas such as neuroscience and metabolic diseases. Computational methods, such as comparing chemical similarities between drugs and ligand sets for known targets, could predict thousands of currently unanticipated associations for further experimental validation. doria.fi

Development of Advanced Synthetic Methodologies for Complex Analogs

The chemical structure of conessine, a complex steroidal alkaloid, presents both opportunities and challenges for medicinal chemists. nih.gov While total synthesis is complex, the modification of the natural product to create novel analogs with improved potency, selectivity, and pharmacokinetic properties is a key area of future research.

One successful example of this approach has been in the development of more potent and selective histamine H3 receptor antagonists. researchgate.net By introducing diversity at the 3-nitrogen position of the conessine molecule, researchers have generated a series of analogs with higher in vitro potency and more favorable drug-like properties. researchgate.netnih.gov One such optimized analogue demonstrated efficacy in an animal model of cognition. researchgate.netnih.gov

Future synthetic strategies will likely focus on creating analogs with enhanced activity against microbial resistance mechanisms. The development of concise and enantioselective synthetic routes will be crucial for accessing a wide range of structurally diverse analogs for biological screening. nih.gov Advanced synthetic methodologies, including chemoenzymatic synthesis, could offer novel approaches to generating complex conessine derivatives that are difficult to produce through traditional chemical synthesis. mdpi.com The design of analogs that are not substrates for efflux pumps or that can inhibit multiple resistance mechanisms simultaneously is a particularly important goal.

Integration with Systems Biology and Omics Approaches for Mechanistic Elucidation

Understanding the precise mechanism of action of conessine hydrobromide is critical for its development as a therapeutic agent. Systems biology, which integrates various "omics" data sets, offers a powerful approach to unraveling the complex biological interactions of natural products. frontiersin.org